2-Methylhexanoic acid

Description

This compound is a natural product found in Bothriochloa bladhii with data available.

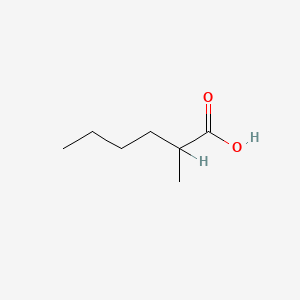

Structure

3D Structure

Properties

IUPAC Name |

2-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKMFSAVYPAZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044241 | |

| Record name | 2-Methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless, oily liquid with a fruity odour | |

| Record name | 2-Methylhexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/646/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

miscible with alcohol, ether and water | |

| Record name | 2-Methylhexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/646/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.914-0.918 (20°/20°) | |

| Record name | 2-Methylhexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/646/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4536-23-6, 104490-70-2 | |

| Record name | 2-Methylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4536-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104490702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUK37N0QM8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Methylhexanoic acid natural occurrence in plants

An In-depth Technical Guide to the Natural Occurrence of 2-Methylhexanoic Acid in Plants

Authored by a Senior Application Scientist

Abstract

This compound is a branched-chain fatty acid that contributes significantly to the sensory profiles of various natural products. While recognized for its characteristic cheesy, fruity, and fatty aroma, its role within the plant kingdom extends beyond flavor and fragrance. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural occurrence, biosynthesis, ecological significance, and analytical methodologies pertaining to this compound in plants. We delve into its known plant sources, explore its potential biosynthetic origins, and discuss its functional roles in plant defense and communication. Furthermore, this guide presents detailed protocols for the extraction and analysis of this compound, aiming to equip researchers with the practical knowledge required for its study. The potential applications, drawing from its inherent biological activities and those of related compounds, are also discussed, highlighting avenues for future research and development.

Introduction to this compound

This compound (also known as α-methylcaproic acid) is a medium-chain fatty acid (MCFA) with the chemical formula C7H14O2.[1] As a chiral molecule, it exists as two enantiomers, (R)- and (S)-2-methylhexanoic acid, whose distinct sensory properties can influence the overall aroma profile of a natural product. Structurally, it is a seven-carbon carboxylic acid with a methyl group at the alpha position (C-2). This branching differentiates it from its straight-chain isomer, heptanoic acid, and is crucial to its unique chemical and biological properties.

In the food and fragrance industries, this compound is valued for its complex aroma, described as acidic, cheesy, oily, and fruity.[1][2] It is used as a flavoring agent in a variety of savory and sweet applications.[3][4][5] Beyond its commercial use, the presence of this compound in plants raises important questions about its metabolic origins and ecological functions, which this guide aims to explore.

Natural Occurrence in the Plant Kingdom

This compound has been identified as a volatile or semi-volatile compound in a diverse range of plant species. Its presence is often associated with the characteristic aroma of fruits, leaves, and processed plant materials. The concentration and enantiomeric distribution can vary significantly depending on the plant species, cultivar, stage of maturity, and environmental conditions.

| Plant Species | Common Name | Plant Part / Product | Primary Context |

| Malus domestica | Apple | Fruit | Aroma/Flavor Volatile[2] |

| Fragaria × ananassa | Strawberry | Fruit | Aroma/Flavor Volatile[1] |

| Hyphaene thebaica | Doum Palm | Fruit (Peel and Pulp) | Flavor Compound[1] |

| Bothriochloa bladhii | Australian Bluestem | Whole Plant | Natural Occurrence[1][3] |

| Nicotiana tabacum | Virginia Tobacco | Cured Leaves | Aroma Compound[1] |

| Vitis vinifera | Grape | Brandy (processed) | Flavor Compound[1] |

| Camellia sinensis | Black Tea | Processed Leaves | Aroma Compound[1] |

| Solanum tuberosum | Potato | Baked Tuber | Aroma Compound[1] |

This table summarizes documented occurrences of this compound in various plant and plant-derived products.

Biosynthesis of Branched-Chain Fatty Acids in Plants

The biosynthesis of straight-chain fatty acids in plants is well-characterized, primarily occurring through the fatty acid synthase (FAS) complex. However, the pathways leading to branched-chain fatty acids like this compound are less defined. It is hypothesized that their synthesis utilizes starter units derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.

For this compound, the most probable precursor is isoleucine. The proposed pathway involves the deamination and oxidative decarboxylation of isoleucine to form 2-methylbutanoyl-CoA. This branched starter unit can then be extended by the FAS complex through the addition of two-carbon units from malonyl-CoA, ultimately yielding this compound after hydrolysis.

Caption: Proposed biosynthetic pathway for this compound in plants.

This pathway highlights the critical role of the Branched-Chain Keto Acid Dehydrogenase (BCKD) complex in committing the amino acid skeleton to fatty acid synthesis. The regulation of this pathway is likely interconnected with amino acid metabolism and the overall metabolic state of the cell.

Ecological Roles and Biological Significance

Plant-derived volatile organic compounds (VOCs), including this compound, are key mediators of ecological interactions.[6] Their functions are diverse and essential for plant survival and reproduction.

-

Plant Defense: Volatile fatty acids can act as deterrents to herbivores and pathogens. Their release upon tissue damage can signal the presence of a threat to neighboring plants, priming their defense systems. While direct evidence for this compound is limited, the related compound hexanoic acid has been shown to induce resistance against fungal and bacterial pathogens in citrus and tomato plants by priming jasmonic acid-dependent defenses.[7]

-

Pollinator/Disperser Attraction: The fruity notes of this compound can contribute to the complex scent bouquet that attracts pollinators to flowers or seed dispersers to ripe fruits. This chemical signaling is crucial for successful plant reproduction.

-

Allelopathy: Plants can release secondary metabolites into the environment to inhibit the growth of competing plant species. The potential allelopathic activity of this compound is an area requiring further investigation.

Notably, a related compound, 2-amino-3-methylhexanoic acid (AMHA) , has been identified as a natural product from fungi that acts as a potent plant elicitor.[8][9][10] AMHA treatment enhances plant resistance to a wide range of biotic (fungal, bacterial, viral) and abiotic (temperature) stresses.[8][9] This discovery underscores the significant potential for derivatives of the methylhexanoic acid scaffold to modulate plant defense pathways, suggesting that this compound itself may play a role in the plant's innate immune signaling network.

Analytical Methodologies

The accurate identification and quantification of this compound from complex plant matrices require robust analytical protocols. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique.

Step-by-Step Experimental Protocol: GC-MS Analysis

-

Sample Preparation & Homogenization:

-

Flash-freeze a known weight (e.g., 1-5 g) of fresh plant tissue (fruit, leaf, etc.) in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

For processed materials (e.g., tea, tobacco), use the sample directly after grinding to a uniform consistency.

-

-

Extraction of Volatiles:

-

Method A: Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free method ideal for volatile profiling.

-

Place the powdered sample into a 20 mL headspace vial and seal it.

-

Add an internal standard (e.g., 2-methylheptanoic acid) for quantification.

-

Incubate the vial at a controlled temperature (e.g., 60°C for 30 min) to allow volatiles to equilibrate in the headspace.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 min) to adsorb the analytes.

-

-

Method B: Solvent Extraction:

-

Extract the powdered sample with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Vortex or sonicate the mixture to ensure efficient extraction.

-

Centrifuge to pellet solid debris and carefully transfer the supernatant to a new vial.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

-

-

Derivatization (Recommended for Solvent Extracts):

-

Carboxylic acids can exhibit poor peak shape in GC. Derivatization to their corresponding methyl esters improves chromatographic performance.

-

Add a methylating agent such as BF3-methanol or freshly prepared diazomethane (use with extreme caution in a fume hood) to the extract.

-

Heat the mixture (e.g., 60°C for 15 min) to complete the reaction.

-

Quench the reaction and extract the resulting fatty acid methyl esters (FAMEs) into a non-polar solvent like hexane.

-

-

GC-MS Analysis:

-

Injection: Desorb the SPME fiber directly in the hot GC inlet or inject a 1 µL aliquot of the derivatized solvent extract.

-

Column: Use a non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[7]

-

Oven Program: A typical temperature program would be: initial hold at 40°C for 2 min, ramp at 5°C/min to 250°C, and hold for 5 min.[7]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-400.

-

Identification: Identify this compound (or its methyl ester) by comparing its retention time and mass spectrum with that of an authentic chemical standard and by matching against spectral libraries (e.g., NIST, Wiley).

-

Caption: General analytical workflow for this compound from plant samples.

Conclusion and Future Directions

This compound is a multifaceted natural product found across various plant species. While its contribution to the aroma and flavor of fruits and processed plant materials is well-established, its biosynthetic origins and ecological functions are still emerging areas of research. The likely involvement of branched-chain amino acid catabolism in its formation presents an interesting link between primary and secondary metabolism.

Future research should focus on:

-

Elucidating Biosynthetic Pathways: Utilizing transcriptomics and metabolomics to identify and characterize the specific enzymes (e.g., transaminases, dehydrogenases, and synthases) involved in the biosynthesis of this compound in plants.

-

Investigating Ecological Roles: Conducting detailed bioassays to determine the specific roles of this compound in plant defense, pollinator attraction, and other ecological interactions.

-

Exploring Bioactivity: Building on findings from related molecules like AMHA, further investigation into the potential of this compound and its derivatives as plant resistance inducers or novel agrochemicals is warranted. The reported nematicidal activity also suggests potential for biopesticide development.[5]

A deeper understanding of this seemingly simple branched-chain fatty acid will not only advance our knowledge of plant biochemistry and chemical ecology but may also unlock new applications in the food, agriculture, and pharmaceutical industries.

References

- 1. This compound | 4536-23-6 [chemicalbook.com]

- 2. 2-methyl hexanoic acid, 4536-23-6 [thegoodscentscompany.com]

- 3. This compound | C7H14O2 | CID 20653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB008224) - FooDB [foodb.ca]

- 5. 2-Methylhexanoic acid | CAS#:4536-23-6 | Chemsrc [chemsrc.com]

- 6. Frontiers | Ecological Implications of Plant Secondary Metabolites - Phytochemical Diversity Can Enhance Agricultural Sustainability [frontiersin.org]

- 7. Frontiers | Priming by Hexanoic Acid Induce Activation of Mevalonic and Linolenic Pathways and Promotes the Emission of Plant Volatiles [frontiersin.org]

- 8. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

(S)-2-Methylhexanoic acid biological activity

An In-Depth Technical Guide to the Biological Activity of (S)-2-Methylhexanoic Acid

Executive Summary

(S)-2-Methylhexanoic acid is a chiral, methyl-branched medium-chain fatty acid. While utilized commercially as a flavor and fragrance agent and as a key synthetic intermediate, its most significant and well-documented biological role is as a contributor to human axillary malodor. This technical guide provides a comprehensive overview of the biosynthesis, mechanism of action, and broader biological context of (S)-2-Methylhexanoic acid. We will delve into its microbial origins within the human axillary microbiome, detail the biochemical pathways responsible for its production, and present methodologies for its study. This document is intended for researchers, scientists, and professionals in drug development and consumer product industries who require a deep, mechanistic understanding of this compound and its physiological relevance.

Introduction to (S)-2-Methylhexanoic Acid

(S)-2-Methylhexanoic acid, a specific stereoisomer of 2-methylhexanoic acid, belongs to the class of medium-chain fatty acids (MCFAs), which are characterized by an aliphatic tail of 4 to 12 carbon atoms.[1] As a branched-chain fatty acid, its metabolic and signaling properties can differ significantly from its straight-chain counterparts. Its chirality, conferred by the methyl group at the C-2 position, is crucial for its specific interactions with biological systems, including olfactory receptors and enzymes.

1.1. Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | [2] |

| Molecular Weight | 130.18 g/mol | [2] |

| CAS Number | 49642-51-5 | [3] |

| Appearance | Liquid | [3] |

| Density | 0.918 g/mL at 25 °C | [3] |

| Boiling Point | 209-210 °C | [3] |

| Sensory Profile | Cheesy, fruity, oily, fatty | [4] |

The Pivotal Role in Human Axillary Odor

The most extensively studied biological activity of this compound is its role as a volatile fatty acid (VFA) contributing to human underarm odor.[5][6] This odor is not a direct product of secretion but results from the intricate metabolic activity of the resident skin microbiome on odorless precursors secreted by the apocrine and eccrine glands.[7][8]

2.1. The Axillary Microbiome: A Biotransformation Hub The warm, moist, and nutrient-rich environment of the human axilla hosts a dense microbial community, primarily composed of Gram-positive bacteria from the genera Staphylococcus, Corynebacterium, and Cutibacterium.[5][8] These microorganisms are the primary agents responsible for converting non-volatile precursors into odorous molecules.[5] Key species implicated in the generation of VFAs include Staphylococcus haemolyticus, an opportunistic pathogen that is a common resident of the axillae, and various Corynebacterium species, such as Corynebacterium striatum.[9][10] These bacteria possess the specific enzymatic machinery required to metabolize substrates available in sweat.

2.2. Biochemical Pathway: From Precursor to Odorant Apocrine glands secrete a variety of potential substrates, including amino acid conjugates. While the specific precursors for this compound are part of a complex mixture, the general mechanism involves bacterial enzymes that cleave these conjugates, releasing volatile fatty acids. For instance, staphylococci are known to convert branched-chain amino acids like leucine into highly odorous, methyl-branched VFAs.[6] This biotransformation is a critical step, as the precursors themselves are large, non-volatile, and odorless. The process highlights a symbiotic, or commensal, relationship where the skin microbiota utilizes host secretions for its metabolic processes, coincidentally producing compounds with potent sensory effects.

Other Documented Biological Activities and Applications

Beyond its role in body odor, this compound has been identified in other biological and industrial contexts.

-

Flavor and Fragrance: Due to its distinct cheesy and fruity aroma profile, this compound is used as a flavoring agent in both savory and sweet food applications and as a component in fragrances.[3][4]

-

Nematicidal Activity: Preliminary research has indicated that this compound exhibits nematicidal activity against certain plant-parasitic nematodes, suggesting a potential, though underexplored, application in agriculture.[3]

-

Chiral Synthetic Intermediate: The (S)-enantiomer is a critical building block in the industrial synthesis of high-potency sweeteners, such as NC-00637, demonstrating its value in organic process development.[11][12]

Methodologies for Investigation

Studying the microbial production of (S)-2-Methylhexanoic acid requires a multi-step approach combining microbiology, biochemistry, and analytical chemistry. The causality behind this workflow is to first isolate the causative biological agents and then provide them with the necessary substrates under controlled conditions to measure the specific product of interest.

4.1. Experimental Workflow: From Skin to Signal The overall process involves isolating the bacteria from the source, identifying them, and then challenging them in a controlled in vitro system to measure their metabolic output. This validates that the isolated organisms are indeed responsible for producing the target compound.

4.2. Protocol: Isolation of Axillary Microbiota

This protocol is designed to culture the key bacterial players from their natural environment.

-

Sampling: Moisten a sterile cotton swab with a sterile collection buffer (e.g., phosphate-buffered saline with 0.1% Tween 80). Firmly rub the swab over a 2 cm² area of the axilla for 30 seconds.

-

Transport: Place the swab into a sterile transport tube containing 1 mL of the same buffer. Vortex for 1 minute to dislodge bacteria.

-

Plating: Create serial dilutions of the bacterial suspension. Plate 100 µL of each dilution onto Tryptic Soy Agar (TSA) for general growth and selective media such as Mannitol Salt Agar (for staphylococci) and Corynebacterium isolation agar.

-

Incubation: Incubate plates aerobically and anaerobically at 37°C for 24-72 hours. The inclusion of both conditions is critical as the axillary environment contains microaerophilic and anaerobic niches.

-

Isolation: Select distinct colonies based on morphology and subculture onto fresh TSA plates to obtain pure isolates.

-

Identification: Perform definitive identification using Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry or 16S rRNA gene sequencing for authoritative identification.

4.3. Protocol: In Vitro Biotransformation Assay

This self-validating assay directly tests the hypothesis that a specific bacterial isolate can produce VFAs from precursors.

-

Prepare Inoculum: Grow a pure bacterial isolate in Tryptic Soy Broth (TSB) to the mid-logarithmic phase. Harvest cells by centrifugation, wash twice with sterile PBS, and resuspend to a standardized optical density (e.g., OD₆₀₀ = 1.0).

-

Prepare Reaction: In a sterile, airtight headspace vial, combine 1 mL of sterile artificial sweat precursor solution (containing relevant amino acids and long-chain fatty acids) with 100 µL of the prepared bacterial inoculum.

-

Control Group: Prepare a negative control vial containing only the sterile precursor solution (no bacteria) to ensure that VFAs are not generated abiotically.

-

Incubation: Seal the vials and incubate at 37°C for 18-24 hours with gentle agitation.

-

Analysis: Analyze the headspace of the vials directly using the GC-MS protocol below. The presence of (S)-2-Methylhexanoic acid in the inoculated sample but not the control validates the bacterium's metabolic capability.

4.4. Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying volatile organic compounds like VFAs. The choice of a polar column is essential for achieving good peak shape for these acidic analytes.

-

Extraction: Use an automated headspace Solid-Phase Microextraction (SPME) system. Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to the vial's headspace for 30 minutes at 60°C.

-

Injection: Immediately desorb the fiber in the heated GC inlet (250°C) for 2 minutes in splitless mode.

-

Separation: Use a polar capillary column (e.g., DB-FATWAX UI, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 5°C/min.

-

Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.

-

-

Detection: Use a mass spectrometer in full scan mode (m/z 35-350).

-

Identification: Identify (S)-2-Methylhexanoic acid by comparing its retention time and mass spectrum to an authentic chemical standard. The key ion fragments will include the molecular ion (m/z 130) and other characteristic fragments.

-

Quantification: Create a calibration curve using known concentrations of a pure (S)-2-Methylhexanoic acid standard to quantify its concentration in the samples.

Future Research and Therapeutic Perspectives

Understanding the microbial origin of (S)-2-Methylhexanoic acid opens avenues for targeted interventions. Future research could focus on:

-

Microbiome Modulation: Developing strategies (e.g., prebiotics, probiotics, or specific enzyme inhibitors) to shift the axillary microbiome composition away from VFA-producing species.

-

Precursor Blocking: Investigating methods to block the secretion or bacterial uptake of the odorless precursors.

-

Broader Biological Roles: Exploring whether (S)-2-Methylhexanoic acid or related MCFAs act as signaling molecules in bacteria-host communication or possess other uncharacterized antimicrobial or immunomodulatory effects.

References

- 1. Showing Compound this compound (FDB008224) - FooDB [foodb.ca]

- 2. (S)-2-METHYLHEXANOIC ACID [chemicalbook.com]

- 3. 2-Methylhexanoic acid | CAS#:4536-23-6 | Chemsrc [chemsrc.com]

- 4. 2-methyl hexanoic acid, 4536-23-6 [thegoodscentscompany.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Generation of volatile fatty acids by axillary bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

- 9. researchgate.net [researchgate.net]

- 10. Staphylococcus haemolyticus - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methylhexanoic Acid: Properties, Synthesis, Analysis, and Applications

Introduction

2-Methylhexanoic acid (CAS No. 4536-23-6) is a branched-chain carboxylic acid, specifically a methyl-branched fatty acid.[1] As a C7 fatty acid, it occupies a unique chemical space that makes it a valuable molecule in various scientific and industrial domains.[2] While naturally occurring in some plants and fruits like apples and strawberries, its primary role in the industry is as a synthetic building block and a specialty chemical.[2][3] This guide provides an in-depth exploration of this compound, tailored for researchers, chemists, and drug development professionals. We will delve into its fundamental chemical identity, proven synthesis and analytical methodologies, key applications, and critical safety protocols, offering field-proven insights beyond standard data sheets.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity is the foundation of all subsequent research and development. This compound is a chiral molecule, existing as two enantiomers, (S)-2-methylhexanoic acid and (R)-2-methylhexanoic acid. The racemic mixture is most common, but enantiomerically pure forms are often required for specific applications, such as in the synthesis of pharmaceuticals and high-potency sweeteners where stereochemistry is critical.[4][5]

Identifiers and Synonyms

The compound is known by several names across different databases and commercial suppliers. Correctly identifying it is crucial for sourcing and regulatory compliance.

| Identifier | Value |

| CAS Number | 4536-23-6[1][2][6][7] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C7H14O2[1][2] |

| Molecular Weight | 130.18 g/mol [2][8] |

| FEMA Number | 3191[2][9] |

| EINECS Number | 224-883-9[6][9] |

| Synonyms | 2-Methylcaproic acid, α-Methylcaproic acid, 2-Butylpropionic acid, Hexane-2-carboxylic acid[1][2][6][9] |

Physicochemical Data

These properties dictate the compound's behavior in various solvents and reaction conditions, informing decisions on purification, formulation, and analytical method development.

| Property | Value | Source |

| Physical State | Clear, colorless to light yellow liquid | [2] |

| Boiling Point | 209-210 °C (lit.) | [2][7][8] |

| Density | 0.918 g/mL at 25 °C (lit.) | [2][7][8] |

| Refractive Index | n20/D 1.422 (lit.) | [2][8] |

| Flash Point | 57 °C (134.6 °F) - closed cup | |

| Vapor Pressure | 0.0576 mmHg at 25 °C (lit.) | [2][8] |

| Solubility | Slightly soluble in water; soluble in chloroform, ether, ethanol | [2] |

| Odor Profile | Described as having fruity, cheesy, oily, and fatty notes | [2] |

Synthesis and Manufacturing Insights

The synthesis of this compound can be approached through several routes. The choice of method is often dictated by the desired scale, cost, and, most importantly, the need for stereochemical control.

Malonic Ester Synthesis (Racemic)

For general-purpose applications where a racemic mixture is acceptable, the malonic ester synthesis provides a classic and reliable pathway.[10] This method is advantageous due to the high acidity of the α-proton in diethyl malonate, which facilitates easy alkylation.

Causality of Experimental Choices:

-

Base Selection: Sodium ethoxide is used as the base because it is strong enough to deprotonate diethyl malonate, and its conjugate acid (ethanol) is the solvent, preventing unwanted transesterification reactions.

-

Alkylation Strategy: A two-step sequential alkylation is performed. The first alkylation introduces the methyl group, and the second introduces the butyl group. This stepwise approach provides better control over the final product compared to attempting a dialkylation in one step.

-

Hydrolysis and Decarboxylation: Saponification with a strong base (NaOH) followed by acidification hydrolyzes the ester groups to carboxylic acids. The resulting malonic acid derivative is unstable to heat and readily decarboxylates upon heating, yielding the desired product.

-

Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve diethyl malonate in anhydrous ethanol. Add one equivalent of sodium ethoxide (EtO⁻Na⁺) portion-wise while stirring.

-

First Alkylation (Methylation): To the resulting solution of the enolate, add one equivalent of methyl iodide (CH₃I) dropwise. Allow the reaction to stir at room temperature until completion (monitored by TLC).[10]

-

Second Deprotonation: Add a second equivalent of sodium ethoxide to the reaction mixture to deprotonate the mono-alkylated malonic ester.

-

Second Alkylation (Butylation): Add one equivalent of 1-bromobutane (CH₃(CH₂)₃Br) dropwise and heat the reaction mixture to reflux until the second alkylation is complete.

-

Saponification: Cool the reaction mixture and add an aqueous solution of sodium hydroxide (NaOH). Heat to reflux to hydrolyze the diester to the dicarboxylate salt.

-

Acidification & Decarboxylation: After cooling, carefully acidify the mixture with concentrated hydrochloric acid (HCl). Gently heat the acidic solution. Carbon dioxide will evolve as the substituted malonic acid decarboxylates to yield this compound.

-

Workup and Purification: Extract the product into an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and purify by vacuum distillation.

Caption: Workflow for the synthesis of racemic this compound.

Asymmetric Synthesis (Enantiomerically Pure)

For pharmaceutical applications, obtaining a single enantiomer is often mandatory. The synthesis of (S)-2-methylhexanoic acid as an intermediate for a high-potency sweetener highlights the importance of stereocontrol.[4] Asymmetric hydrogenation of an unsaturated precursor using a chiral catalyst is a powerful and industrially scalable method.[5]

Causality of Experimental Choices:

-

Catalyst System: A Ruthenium catalyst complexed with a chiral phosphine ligand (e.g., (S)-BINAP or a derivative) is used. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to occur preferentially on one face of the double bond, leading to a high enantiomeric excess (ee) of the desired product.[5]

-

Precursor: An α,β-unsaturated carboxylic acid, such as 2-methyl-2-hexenoic acid, serves as the prochiral substrate for the hydrogenation.

Applications in Research and Drug Development

This compound's unique combination of a branched alkyl chain and a carboxylic acid functional group makes it a versatile molecule.

-

Flavor and Fragrance Industry: It is a well-established flavoring agent, valued for its ability to impart cheesy, fruity, and fatty notes to food products.[2][3] It is recognized as GRAS (Generally Recognized as Safe) by FEMA.[2][3][6]

-

Pharmaceutical Intermediate: Its most significant role for this audience is as a chiral building block. The synthesis of the high-potency sweetener candidate NC-00637 required large quantities of (S)-2-methylhexanoic acid for N-acylation of a protected glutamic acid derivative.[4][5] This demonstrates its utility in constructing complex molecules with specific stereochemical requirements.

-

Biocatalysis Research: It serves as a precursor in sustainable biocatalytic procedures for synthesizing novel branched-chain acid esters.

Analytical Methodologies

Accurate quantification and characterization of this compound are essential for quality control, pharmacokinetic studies, and reaction monitoring. The primary methods employed are gas and liquid chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly suitable for analyzing volatile compounds like this compound. However, the carboxylic acid group requires derivatization to improve volatility and chromatographic peak shape.

Causality of Experimental Choices:

-

Derivatization: Esterification is the most common derivatization strategy. Converting the carboxylic acid to an ester (e.g., a methyl ester or a pentafluorobenzyl ester) masks the polar -COOH group, reducing peak tailing and improving thermal stability in the GC inlet.[11] PFBBr (pentafluorobenzyl bromide) is an excellent choice for creating a derivative that is highly sensitive in negative chemical ionization (NCI) mode, enabling very low limits of detection.[11]

-

Column Selection: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used, as it separates compounds primarily based on their boiling points, which is effective for the derivatized analyte.[11]

-

Sample Preparation: For biological samples, perform liquid-liquid extraction or solid-phase extraction to isolate the acidic fraction containing this compound. Evaporate the solvent to dryness under a stream of nitrogen.

-

Derivatization: To the dried residue, add 50 µL of 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) solution in acetone and 10 µL of a catalyst solution (e.g., potassium carbonate). Vortex and incubate at room temperature for 30 minutes.[11]

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system in splitless mode.

-

GC Column: Use a DB-5ms column (or equivalent), 30 m x 0.25 mm x 0.25 µm.

-

Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) for structural confirmation or negative chemical ionization (NCI) for high sensitivity.

-

-

Quantitation: Prepare a calibration curve using standards of this compound that have undergone the same extraction and derivatization procedure. This self-validating system ensures that any variability in the derivatization efficiency is accounted for in the final quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC offers an alternative that may not require derivatization. It is particularly useful for monitoring reaction progress or for analyzing samples that are difficult to volatilize.

Causality of Experimental Choices:

-

Method: A reverse-phase (RP) HPLC method is typically used.[9]

-

Mobile Phase: The mobile phase consists of a mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) added.[9] The acid serves to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.

-

Detection: UV detection at a low wavelength (~210 nm) is suitable for the carboxylic acid chromophore. For enhanced sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred approach.[9]

Caption: A typical workflow for validating an analytical method for this compound.

Safety, Handling, and Storage

This compound is a corrosive substance that requires careful handling to prevent injury.[12][13]

-

Hazard Identification: The compound is classified as causing severe skin burns and eye damage (H314).[13] It may also be corrosive to metals (H290).[13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[12][15] Work should be conducted in a well-ventilated fume hood.

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12][15]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[12]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting due to the risk of perforation. Seek immediate medical attention.[12][13][15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15]

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[15] Use a corrosive-resistant container.[13][14] Store locked up.[12][13]

Conclusion

This compound is more than a simple carboxylic acid; it is a versatile chemical tool with significant applications ranging from food science to the synthesis of complex pharmaceutical intermediates. For researchers and drug development professionals, a thorough understanding of its properties, stereoselective synthesis routes, and robust analytical methodologies is paramount. By employing the scientifically sound protocols and safety measures detailed in this guide, professionals can confidently and effectively utilize this valuable compound in their research and development endeavors.

References

- 1. Showing Compound this compound (FDB008224) - FooDB [foodb.ca]

- 2. This compound | 4536-23-6 [chemicalbook.com]

- 3. This compound | C7H14O2 | CID 20653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-methyl hexanoic acid, 4536-23-6 [thegoodscentscompany.com]

- 7. 2-Methylhexanoic acid | CAS#:4536-23-6 | Chemsrc [chemsrc.com]

- 8. 2-メチルヘキサン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. Solved Show how to synthesize 2 -methylhexanoic acid using | Chegg.com [chegg.com]

- 11. benchchem.com [benchchem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. This compound, 5ML | Labscoop [labscoop.com]

- 14. This compound | 4536-23-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

Introduction: Understanding Methylhexanoic Acid and the Principle of Isomerism

An In-depth Technical Guide to the Physical Properties of 2-Methylhexanoic Acid and its Constitutional Isomers

Methylhexanoic acid (C₇H₁₄O₂) is a branched-chain, medium-chain fatty acid.[1][2][3] While its straight-chain counterpart, heptanoic acid, is well-characterized, the introduction of a methyl group along the hexanoic acid backbone gives rise to several structural isomers, each possessing unique physical and chemical properties. These subtle structural differences, dictated by the position of the methyl group, have significant implications for their application in fields ranging from flavor and fragrance science to pharmaceutical development, where molecular shape and polarity are paramount.[2][4]

This guide provides a detailed examination of the physical properties of this compound and its constitutional isomers: 3-methylhexanoic acid, 4-methylhexanoic acid, and 5-methylhexanoic acid. We will explore how the methyl group's location influences key parameters such as boiling point, density, and solubility. Furthermore, we will delve into the stereochemistry of these molecules, as isomers with chiral centers (2-, 3-, and 4-methylhexanoic acid) exist as enantiomeric pairs ((R) and (S)), which can exhibit distinct biological activities and sensory profiles.[5] A validated experimental protocol for the chiral separation of these isomers is also presented, providing researchers with a practical framework for analysis.

Comparative Analysis of Physical Properties

The location of the methyl branch profoundly impacts the intermolecular forces governing the physical state and behavior of the molecule. The primary forces at play are strong hydrogen bonds, which cause carboxylic acids to form dimers, and weaker van der Waals forces along the hydrocarbon chain. Branching disrupts the efficiency of van der Waals interactions by reducing the effective surface area, which typically lowers the boiling point compared to a straight-chain analogue. However, the effect on melting point can be more complex, as branching can interfere with the formation of a stable crystal lattice.

The table below summarizes the key physical properties of the constitutional isomers of methylhexanoic acid.

| Property | This compound | 3-Methylhexanoic Acid | 4-Methylhexanoic Acid | 5-Methylhexanoic Acid |

| Molecular Weight ( g/mol ) | 130.18[2][6] | 130.18[7] | 130.18[8] | 130.18[9] |

| Boiling Point (°C) | 209-210 (at 760 mmHg)[1][4] | ~232 (calculated)[10] | 109-112 (at 10 mmHg)[11] | 102 (lit.)[12] / -25[13] |

| Density (g/mL) | 0.918 (at 25 °C)[1] | N/A | 0.921 | 0.907-0.917 (at 25 °C)[13] |

| Refractive Index (n20/D) | 1.422[1] | N/A | N/A | 1.417-1.427[13] |

| Water Solubility | 1776 mg/L (est.)[4] | Practically insoluble[14] | Practically insoluble[15] | Slightly soluble[16] / 3.93 g/L (est.)[17] |

| pKa (predicted) | 5.1[3] | N/A | N/A | 5.15[17] |

| Chirality | Yes | Yes | Yes | No |

Expert Insights:

-

Boiling Point Trends: The data illustrates the classic effect of branching. This compound, with its branching closest to the carboxyl group, exhibits a boiling point of 209-210 °C.[1][4] As the methyl group moves further from the polar head (e.g., 4- and 5-methylhexanoic acid), the molecule becomes slightly less compact, which can influence intermolecular packing and boiling points, though high-quality atmospheric pressure data for all isomers is needed for a direct comparison. The steric hindrance from the alpha-methyl group in this compound may slightly interfere with ideal hydrogen bond dimerization, but its overall compact nature keeps the boiling point high relative to more branched isomers not listed.

-

Solubility: All isomers are classified as medium-chain fatty acids and demonstrate limited solubility in water.[14][15][18] The polar carboxylic acid group facilitates some interaction with water, but the seven-carbon nonpolar tail dominates, making them largely hydrophobic.[18] The slight variations in predicted solubility are likely due to minor differences in how the molecular shape interacts with the water lattice.

Experimental Protocol: Chiral Separation of this compound Enantiomers via Gas Chromatography

For chiral isomers, separating and quantifying the individual (R) and (S) enantiomers is critical, particularly in drug development and flavor analysis where stereochemistry dictates biological activity and sensory perception. Gas chromatography (GC) with a chiral stationary phase is the gold standard for this application.

Causality of Methodological Choices: Carboxylic acids are highly polar and prone to strong hydrogen bonding, which can lead to poor peak shape (tailing) and low volatility in GC analysis. To overcome this, a derivatization step to convert the acid to a less polar, more volatile ester (e.g., a methyl ester) is essential for achieving sharp, symmetrical peaks and reliable separation.[19] The choice of a chiral column, typically one coated with a cyclodextrin derivative, is the core of the separation. The chiral selector on the column forms transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and thus, separation.

Step-by-Step Methodology:

-

Derivatization to Methyl Esters: a. To 1 mg of racemic this compound in a vial, add 1 mL of a 2% (v/v) sulfuric acid solution in methanol. b. Securely cap the vial and heat at 60°C for 30 minutes. c. After cooling to room temperature, add 1 mL of a saturated sodium bicarbonate solution to neutralize the acid catalyst. d. Add 1 mL of hexane, vortex for 1 minute, and allow the layers to separate. e. Carefully transfer the upper hexane layer, containing the methyl 2-methylhexanoate, to a clean GC vial for analysis.

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID).

-

Chiral Column: Cyclodex-B (or equivalent beta-cyclodextrin phase), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Injector: Split/Splitless inlet, operated in split mode (50:1 split ratio) at 250°C.

-

Oven Program:

-

Initial Temperature: 80°C, hold for 1 minute.

-

Ramp: Increase temperature by 2°C/min to 140°C.

-

Hold: Hold at 140°C for 5 minutes.

-

-

Detector: FID at 260°C.

-

-

Data Analysis: a. Inject 1 µL of the prepared sample. b. The resulting chromatogram will show two separated peaks corresponding to the (R)- and (S)-methyl 2-methylhexanoate enantiomers. c. Identify the enantiomers by comparing their retention times to those of pure (R) and (S) standards, if available. d. Calculate the area of each peak. The enantiomeric excess (% ee) can be determined using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.

This protocol provides a self-validating system. The resolution of the two enantiomeric peaks serves as a direct measure of the method's success. Consistent retention times and peak shapes across multiple runs confirm the stability and reliability of the derivatization and chromatographic conditions.

Conclusion

The physical properties of methylhexanoic acid isomers are a direct function of their molecular structure. The position of the methyl group dictates the degree of molecular packing and the extent of intermolecular forces, leading to distinct boiling points, densities, and solubilities. For the chiral isomers, these physical properties are generally identical for each enantiomer, but their separation and individual characterization are crucial due to their potentially different biological and sensory profiles. The provided GC methodology offers a robust and reliable approach for this essential analytical task. A thorough understanding of these structure-property relationships is fundamental for scientists and researchers aiming to utilize these compounds in targeted applications, from designing new therapeutic agents to formulating specific flavor profiles.

References

- 1. This compound | 4536-23-6 [chemicalbook.com]

- 2. This compound | C7H14O2 | CID 20653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB008224) - FooDB [foodb.ca]

- 4. 2-methyl hexanoic acid, 4536-23-6 [thegoodscentscompany.com]

- 5. The 4-Methylhexanoic acids [leffingwell.com]

- 6. Hexanoic acid, 2-methyl- [webbook.nist.gov]

- 7. 3-Methylhexanoic acid | C7H14O2 | CID 95315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Methylhexanoic acid, (4S)- | C7H14O2 | CID 11126290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Methylhexanoic acid | C7H14O2 | CID 12344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Methyl hexanoic acid (CAS 3780-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. 4-METHYLHEXANOIC ACID | 1561-11-1 [chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. 5-methyl hexanoic acid, 628-46-6 [thegoodscentscompany.com]

- 14. hmdb.ca [hmdb.ca]

- 15. hmdb.ca [hmdb.ca]

- 16. 5-METHYLHEXANOIC ACID | 628-46-6 [chemicalbook.com]

- 17. Showing Compound 5-Methylhexanoic acid (FDB008226) - FooDB [foodb.ca]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. Methyl 2-methylhexanoate [webbook.nist.gov]

2-Methylhexanoic acid in food and flavor chemistry

An In-depth Technical Guide to 2-Methylhexanoic Acid in Food and Flavor Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a branched-chain medium-chain fatty acid, is a pivotal molecule in the landscape of food and flavor chemistry.[1][2] While its presence may be subtle, its contribution to the characteristic aroma and taste profiles of numerous food products is profound. This guide provides a comprehensive technical overview of this compound, delving into its chemical properties, natural occurrence, sensory characteristics, and regulatory status. Furthermore, it outlines a robust analytical workflow for its identification and quantification in complex food matrices, offering valuable insights for researchers, quality control specialists, and product development professionals in the food, beverage, and fragrance industries.

Physicochemical Properties

This compound (C7H14O2) is a colorless to slightly yellow, oily liquid at room temperature.[1] It is classified as a medium-chain fatty acid, specifically a methyl-branched fatty acid.[2][3] Its branched structure is key to its distinct sensory properties compared to its straight-chain isomer, heptanoic acid. The compound is miscible with common organic solvents like alcohol and ether, and also with water.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C7H14O2 | [4] |

| Molecular Weight | 130.18 g/mol | [3][4] |

| CAS Number | 4536-23-6 | [4] |

| Appearance | Clear colorless to slightly yellow liquid | [1] |

| Boiling Point | 209-210 °C | [1][5] |

| Density | 0.918 g/mL at 25 °C | [1][5] |

| Refractive Index | n20/D 1.422 | [1][5] |

| Vapor Pressure | 0.0576 mmHg at 25 °C | [1][5] |

| Solubility | Miscible with alcohol, ether, and water | [3][4] |

| FEMA Number | 3191 | [1][6][7] |

| JECFA Number | 265 | [3][8] |

Natural Occurrence in Foods

This compound is a naturally occurring compound identified in a variety of food products, where it contributes to their characteristic flavor profiles. Its formation is often linked to the metabolic activities of microorganisms or the enzymatic and chemical changes that occur during ripening and processing.

Table 2: Documented Natural Occurrence of this compound

| Food/Source | Context | Source(s) |

| Cheese | Notably in Parmesan cheese, contributing to the sharp, cheesy notes. | [1][9] |

| Fruits | Found in apples, strawberries, and doum fruit (peel and pulp). | [1] |

| Meat | Reported in raw and cooked mutton and roasted lamb. | [1] |

| Beverages | Detected in grape brandy, cognac, and black tea. | [1][9] |

| Tobacco | Identified as a component of Virginia tobacco. | [1] |

| Vegetables | Found in baked potatoes. | [1][9] |

Sensory Profile and Flavor Contribution

The sensory characteristics of this compound are complex and concentration-dependent, often described as a unique combination of cheesy and fruity notes.[1][6] This duality makes it a versatile component in both savory and sweet flavor applications.[6]

-

Odor Profile : The aroma is characterized by acidic, oily, fatty, and cheesy notes.[1][9] Descriptions often include lard, chicken fat, and roasted savory nuances.[1][9] Some evaluators also perceive sweaty and waxy characteristics.[4]

-

Taste Profile : The taste is described as having dairy, creamy, and oily fatty notes.[1]

-

Aroma Threshold : The detection threshold is reported to be in the range of 920 parts per billion (ppb) to 2.7 parts per million (ppm).[1]

In food systems, it enhances dairy profiles, particularly in cheese flavors, adds richness to savory meat flavors, and can introduce interesting complexity to fruit and beverage formulations.[6]

Regulatory Status and Safety

This compound is recognized as a safe flavoring substance by major international regulatory bodies.

-

FEMA GRAS : The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as Generally Recognized as Safe (GRAS), assigning it FEMA number 3191.[7][8]

-

JECFA : The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the substance and concluded there is "no safety concern at current levels of intake when used as a flavouring agent".[3]

-

FDA : It is listed in the FDA's "Substances Added to Food" inventory (formerly EAFUS) for use as a flavor enhancer or flavoring agent.[7][10]

These designations are based on a comprehensive review of safety and toxicological data, ensuring its suitability for use in food products at specified levels.[3][11]

Industrial Applications

Leveraging its distinctive flavor profile, this compound is used as a flavor ingredient in a wide array of food products.[12][13]

-

Dairy Flavors : It is a key component in creating authentic cheese flavors (e.g., Parmesan, cheddar) and enhancing creamy notes in milk and yogurt products.[6]

-

Savory & Meat Products : It imparts rich, fatty, and roasted notes, making it suitable for lard, chicken fat, and other savory flavor systems.[1][6]

-

Bakery & Confectionery : It can be used at low levels (around 5 ppm) to add cheesy notes to baked goods and soft confections.[6]

-

Beverages : In non-alcoholic beverages, it is used at very low concentrations (around 1 ppm) to add complexity.[6]

-

Fragrance : Beyond flavor, it is also used sparingly in fragrances to create sour, cheesy notes.[6]

Analytical Methodology: Quantification in Food Matrices

The accurate quantification of this compound is critical for quality control and flavor profile analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application. The following protocol outlines a self-validating system for its analysis.

Principle and Rationale

This method employs Headspace Solid-Phase Microextraction (HS-SPME) for the extraction and pre-concentration of volatile and semi-volatile compounds, including this compound, from the food matrix. SPME is a solvent-free, sensitive, and efficient technique. Subsequent analysis by GC-MS allows for the highly selective and sensitive separation, identification, and quantification of the target analyte. An internal standard is used to ensure accuracy and correct for matrix effects and variations in extraction efficiency.

Experimental Protocol

Step 1: Internal Standard (IS) Preparation

-

Action: Prepare a stock solution of a suitable internal standard, such as 2-methylheptanoic acid or heptanoic acid-d13, in methanol at a concentration of 1000 µg/mL.

-

Causality: An internal standard is crucial for accurate quantification. It is a compound with similar chemical properties to the analyte but not naturally present in the sample. It corrects for any loss of analyte during sample preparation and injection, providing a self-validating system.

Step 2: Sample Preparation & Extraction

-

Action:

-

Weigh 2-5 grams of the homogenized food sample (e.g., grated cheese, blended fruit) into a 20 mL headspace vial.

-

Add a saturated solution of sodium chloride (NaCl) to inhibit enzymatic activity and increase the volatility of the analyte.

-

Spike the sample with a known amount of the internal standard working solution.

-

Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

-

-

Causality: Homogenization ensures a representative sample. The addition of salt ("salting out") increases the ionic strength of the aqueous phase, which decreases the solubility of organic analytes and promotes their partitioning into the headspace, thereby improving extraction efficiency.

Step 3: HS-SPME

-

Action:

-

Place the vial in an autosampler heating block set to 60°C.

-

Allow the sample to equilibrate for 15 minutes.

-

Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the vial's headspace for 30 minutes under agitation.

-

-

Causality: Incubation at a controlled temperature facilitates the release of volatile compounds into the headspace. The triphasic DVB/CAR/PDMS fiber is selected for its broad-spectrum affinity for volatile and semi-volatile compounds of varying polarities and molecular weights, ensuring efficient trapping of this compound.

Step 4: GC-MS Analysis

-

Action:

-

Desorb the SPME fiber in the heated GC injection port (e.g., 250°C) for 5 minutes in splitless mode.

-

Separate the compounds on a polar capillary column (e.g., DB-WAX or FFAP).

-

Use a temperature program starting at 40°C, holding for 2 minutes, then ramping to 240°C at 5°C/min.

-

Operate the mass spectrometer in full scan mode (e.g., m/z 35-350) for initial identification and Selected Ion Monitoring (SIM) mode for quantification.

-

-

Causality: The heated injection port thermally desorbs the trapped analytes from the fiber onto the GC column. The polar column provides good separation for fatty acids. The temperature ramp separates compounds based on their boiling points and column interactions. The MS detector provides mass information for positive identification and selective detection in SIM mode, which enhances sensitivity and reduces matrix interference.

Step 5: Data Analysis & Quantification

-

Action:

-

Identify the this compound peak by comparing its retention time and mass spectrum to that of an authentic standard.

-

Quantify by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to a calibration curve prepared in a similar matrix.

-

-

Causality: Comparing both retention time and the mass spectral fragmentation pattern provides confident identification. Ratio-based quantification against an internal standard and a matrix-matched calibration curve is the most accurate method, as it corrects for instrumental drift and complex matrix effects.

Workflow Visualization

Caption: HS-SPME GC-MS workflow for this compound analysis.

Conclusion

This compound is a multifaceted flavor compound whose unique sensory profile, blending cheesy, fatty, and fruity notes, makes it an invaluable tool for food technologists and flavorists. Its natural occurrence in a range of foods underscores its fundamental role in defining characteristic flavors. Supported by a strong safety record and regulatory acceptance, its application allows for the creation and enhancement of authentic and complex flavor profiles in both savory and sweet products. The analytical methodologies detailed herein provide a reliable framework for its monitoring and control, ensuring consistent product quality and facilitating further research into the nuanced world of flavor chemistry.

References

- 1. This compound | 4536-23-6 [chemicalbook.com]

- 2. Showing Compound this compound (FDB008224) - FooDB [foodb.ca]

- 3. This compound | C7H14O2 | CID 20653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. This compound 99 4536-23-6 [sigmaaldrich.com]

- 6. 2-methyl hexanoic acid, 4536-23-6 [thegoodscentscompany.com]

- 7. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 8. femaflavor.org [femaflavor.org]

- 9. 2-methyl hexanoic acid [flavscents.com]

- 10. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 11. Update to RIFM fragrance ingredient safety assessment, this compound, CAS registry number 4536-23-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 2-Methylhexanoic acid | CAS#:4536-23-6 | Chemsrc [chemsrc.com]

Metabolic pathways involving branched-chain fatty acids

An In-depth Technical Guide to the Metabolic Pathways Involving Branched-Chain Fatty Acids

Authored by: Gemini, Senior Application Scientist

Abstract

Branched-chain fatty acids (BCFAs) are a unique class of lipids, distinguished by methyl groups along their carbon chains. Primarily synthesized by bacteria, they are integral components of the human diet through consumption of dairy and ruminant fat, and are crucial for the gut microbiome.[1][2] Unlike their straight-chain counterparts, the metabolism of BCFAs involves specialized enzymatic pathways for both their synthesis and degradation, which are increasingly recognized for their roles in modulating cell membrane dynamics, influencing host metabolic health, and acting as signaling molecules.[1][3][4] This technical guide provides a comprehensive overview of the core metabolic pathways of BCFAs, detailing the biosynthesis from branched-chain amino acid precursors, the distinct catabolic routes of α- and β-oxidation, and the regulatory mechanisms that govern these processes. Furthermore, we present validated experimental protocols for the robust analysis of BCFAs and discuss their emerging roles in health and disease, offering a resource for researchers, clinicians, and professionals in drug development.

Introduction to Branched-Chain Fatty Acids (BCFAs)

BCFAs are saturated fatty acids characterized by one or more methyl branches on the carbon chain.[2] The most common forms are the iso series, with a methyl group on the penultimate carbon from the methyl end, and the anteiso series, with a methyl group on the antepenultimate carbon.[5]

-

iso-BCFAs : Possess a methyl group at the (n-2) position.

-

anteiso-BCFAs : Feature a methyl group at the (n-3) position.[6]

These structural variations are not trivial; they significantly lower the melting point of the fatty acid compared to its straight-chain equivalent, thereby increasing the fluidity of cell membranes.[1][3] This property is particularly vital for bacteria, allowing them to adapt to and thrive in diverse environments, including the human gut and at low temperatures.[3][7] In humans, BCFAs are found in the vernix caseosa of newborns, breast milk, and are key components of the gut microbiota, where they contribute to intestinal health.[2][6]

Core Metabolic Pathways

The metabolism of BCFAs can be broadly divided into two main processes: biosynthesis (anabolism) and degradation (catabolism).

Biosynthesis of BCFAs

The de novo synthesis of BCFAs is prominent in bacteria and differs from straight-chain fatty acid synthesis primarily in its initial priming step.[7][8] Instead of using acetyl-CoA as the sole primer, the BCFA synthesis pathway utilizes short, branched-chain acyl-CoAs derived from the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[9][10]

The key steps are:

-

Primer Formation : BCAAs undergo transamination to form their respective α-keto acids.

-

Decarboxylation : The branched-chain α-keto acid dehydrogenase (BCKD) complex, a critical enzyme, catalyzes the oxidative decarboxylation of these α-keto acids to produce the corresponding branched-chain acyl-CoA primers.[9][10]

-

Valine → α-ketoisovalerate → Isobutyryl-CoA (primer for iso-even-numbered BCFAs)

-

Leucine → α-ketoisocaproate → Isovaleryl-CoA (primer for iso-odd-numbered BCFAs)

-

Isoleucine → α-keto-β-methylvalerate → 2-Methylbutyryl-CoA (primer for anteiso-odd-numbered BCFAs)

-

-

Elongation : These primers are then elongated by the fatty acid synthase (FAS) system, which sequentially adds two-carbon units from malonyl-CoA, mirroring the process of straight-chain fatty acid synthesis.[9][11]

The specificity of the initial condensation enzyme, β-ketoacyl-ACP synthase III (FabH), for these branched primers is a key determinant of the BCFA profile in a given bacterial species.[10]

References

- 1. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 2. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]

- 3. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 4. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus [frontiersin.org]

- 11. microbenotes.com [microbenotes.com]

An In-depth Technical Guide on the Role of 2-Methylhexanoic Acid in Microbial Metabolism

Introduction

In the intricate world of microbial biochemistry, lipids are far more than simple energy storage molecules or structural components. They are dynamic players that mediate the interface between the cell and its environment. Among these, the branched-chain fatty acids (BCFAs) represent a fascinating and vital class of molecules, particularly prevalent in Gram-positive bacteria. This guide focuses on a specific, yet significant, member of this family: 2-methylhexanoic acid .

This compound is a seven-carbon, methyl-branched medium-chain fatty acid.[1][2] As an anteiso-BCFA, its methyl group is located on the antepenultimate (third-to-last) carbon from the methyl end, a structural feature that profoundly influences its physicochemical properties and biological functions. Unlike the straight-chain fatty acids common in eukaryotes, BCFAs like this compound are critical for maintaining membrane fluidity and integrity, especially under conditions of environmental stress.[3][4]

This document provides a comprehensive exploration of the metabolic lifecycle of this compound in microorganisms. We will delve into its biosynthesis from amino acid precursors, its catabolism for energy and carbon, and its fundamental role in membrane architecture. Furthermore, we will explore its potential, yet underexplored, role in cellular signaling. This guide is intended for researchers, scientists, and drug development professionals, offering not just a review of the current understanding but also detailed, field-proven methodologies to investigate these pathways.

Biosynthesis of this compound: The Anteiso Pathway

The synthesis of this compound is a specialized branch of the fatty acid synthesis (FAS) machinery, distinguished by its use of a unique primer molecule derived from the amino acid L-isoleucine.[5][6] This process ensures the creation of an odd-carbon-numbered fatty acid with a methyl branch at the characteristic anteiso position.

The pathway begins with the catabolism of L-isoleucine, which serves as the ultimate precursor for the 2-methylbutyryl-CoA primer. This conversion involves two key enzymatic steps:

-

Transamination: A branched-chain amino acid (BCAA) transaminase removes the amino group from L-isoleucine, converting it to the α-keto acid, α-keto-β-methylvaleric acid.

-

Oxidative Decarboxylation: The multi-enzyme branched-chain α-keto acid dehydrogenase (BCKAD) complex catalyzes the decarboxylation of α-keto-β-methylvaleric acid, yielding the primer molecule, 2-methylbutyryl-CoA.[5] This enzyme complex is a critical control point and shares mechanistic similarities with the pyruvate dehydrogenase complex.[7]

Once the 2-methylbutyryl-CoA primer is formed, it enters the fatty acid synthase (FAS) cycle. Here, it undergoes sequential elongation through the addition of two-carbon units derived from malonyl-CoA.[6][8] For this compound (a C7 fatty acid), the C5 primer (2-methylbutyryl-CoA) undergoes one cycle of elongation. The subsequent steps of reduction, dehydration, and a second reduction are carried out by the standard FAS enzymes to produce the final saturated acyl-ACP, which is then hydrolyzed to yield this compound.

Caption: Biosynthesis of this compound from L-isoleucine.

Physiological Role: A Key Modulator of Membrane Fluidity

The primary and most well-understood role of this compound is structural. As a component of membrane phospholipids, its branched nature is crucial for microbial adaptation.

The methyl branch in anteiso fatty acids like this compound disrupts the tight, ordered packing of acyl chains that is characteristic of membranes composed solely of straight-chain fatty acids. This disruption introduces steric hindrance, effectively lowering the melting temperature (phase transition temperature) of the membrane.[3][4] The consequence is an increase in membrane fluidity, which is essential for the proper function of embedded proteins, nutrient transport, and overall cellular integrity, particularly at low temperatures.

Many bacterial species, including those in the genus Bacillus, actively regulate the ratio of different BCFAs in their membranes in response to environmental cues.[9] For instance, a decrease in growth temperature often leads to an increased proportion of anteiso fatty acids, a homeoviscous adaptation to maintain membrane function in the cold. This makes the biosynthetic pathway of this compound a key element in microbial survival in fluctuating environments.

| Fatty Acid Type | Structure | Typical Precursor | Effect on Membrane Fluidity |

| Straight-Chain (e.g., Palmitic Acid) | CH3-(CH2)14-COOH | Acetyl-CoA | Low (allows tight packing) |

| Iso-BCFA | (CH3)2CH-(CH2)n-COOH | Leucine/Valine | Moderate Increase |

| Anteiso-BCFA (e.g., this compound) | CH3CH2CH(CH3)-(CH2)n-COOH | Isoleucine | High Increase (more disruption) |

Table 1: Comparison of common fatty acid types in bacterial membranes and their effect on fluidity.

Catabolism: Modified β-Oxidation

When used as a carbon and energy source, this compound is degraded through a pathway that resembles, but is distinct from, the classical β-oxidation of straight-chain fatty acids.[10] The presence of the methyl group on the α-carbon (C2) prevents a standard β-oxidation cycle from proceeding directly.

The catabolic pathway likely involves the following steps:

-

Activation: The fatty acid is first activated to its coenzyme A (CoA) ester, 2-methylhexanoyl-CoA, by an acyl-CoA synthetase.

-